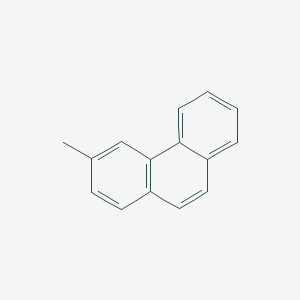

3-Methylphenanthrene

説明

特性

IUPAC Name |

3-methylphenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYWZUBZZBHZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052731 |

Source

|

| Record name | 3-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-71-3 |

Source

|

| Record name | 3-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631K6Z695J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylphenanthrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings with a methyl group substituent. As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-methylphenanthrene, tailored for a scientific audience.

Chemical Structure and Identification

3-Methylphenanthrene is a tricyclic aromatic hydrocarbon with the methyl group located at the 3-position of the phenanthrene core. This substitution pattern influences its electronic properties and metabolic fate.

| Identifier | Value |

| IUPAC Name | 3-methylphenanthrene[1] |

| CAS Number | 832-71-3[1] |

| Molecular Formula | C₁₅H₁₂[1] |

| SMILES | CC1=CC2=C(C=C1)C=CC3=CC=CC=C32[1] |

| InChI | InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3[1] |

| InChIKey | GKYWZUBZZBHZKU-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of 3-methylphenanthrene are summarized in the table below. It is a solid at room temperature with low solubility in water but good solubility in nonpolar organic solvents.

| Property | Value |

| Molecular Weight | 192.26 g/mol [2] |

| Appearance | White to off-white powder or crystals |

| Melting Point | 63 °C[3] |

| Boiling Point | 370 °C[3] |

| Density (estimate) | 1.0561 g/cm³ |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in benzene and chloroform |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-methylphenanthrene. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and a characteristic singlet for the methyl group protons. |

| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, and C=C stretching of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of 3-methylphenanthrene.[4] |

Experimental Protocols

Synthesis of 3-Methylphenanthrene (Proposed)

Step 1: Friedel-Crafts Acylation. Reaction of a suitable methylnaphthalene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like nitrobenzene.

Step 2: Clemmensen Reduction. The resulting keto-acid is reduced using amalgamated zinc and hydrochloric acid to yield a substituted naphthylbutyric acid.

Step 3: Intramolecular Cyclization. The carboxylic acid is converted to its acid chloride and then cyclized using a Lewis acid to form a cyclic ketone.

Step 4: Reduction and Dehydrogenation. The cyclic ketone is reduced to the corresponding alcohol, which is then dehydrated and dehydrogenated using a catalyst like palladium on carbon to yield 3-methylphenanthrene.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general method for the analysis of 3-methylphenanthrene in environmental samples.

1. Sample Preparation:

-

Extraction: Extraction of 3-methylphenanthrene from the sample matrix (e.g., soil, water) using a suitable organic solvent (e.g., dichloromethane, hexane) via soxhlet extraction or sonication.

-

Clean-up: Removal of interfering co-extractants using solid-phase extraction (SPE) with a silica or alumina cartridge.

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 60-80°C, followed by a ramp to a final temperature of 280-300°C.

-

Injector: Splitless injection mode at a temperature of 250-280°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the molecular ion (m/z 192) and other characteristic fragment ions.

-

3. Quantification:

-

An internal standard (e.g., a deuterated PAH) is added to the sample prior to extraction for accurate quantification. A calibration curve is generated using certified reference standards of 3-methylphenanthrene.

Metabolic Activation and Toxicity Pathway

Polycyclic aromatic hydrocarbons like 3-methylphenanthrene are generally pro-carcinogens that require metabolic activation to exert their toxic effects. This activation is primarily mediated by cytochrome P450 enzymes and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Caption: Metabolic activation of 3-methylphenanthrene via the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of 3-methylphenanthrene in an environmental sample.

Caption: A typical experimental workflow for the analysis of 3-methylphenanthrene.

Conclusion

3-Methylphenanthrene serves as a representative model for studying the environmental fate and toxicological impact of methylated polycyclic aromatic hydrocarbons. A thorough understanding of its chemical properties, structure, and analytical methodologies is essential for researchers in various scientific disciplines. The provided information aims to be a valuable resource for professionals engaged in research and development involving this class of compounds.

References

3-Methylphenanthrene: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, Biological Activity, and Analysis

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in the scientific community, particularly in the fields of toxicology, environmental science, and drug development. As a methylated derivative of phenanthrene, it exhibits distinct chemical and biological properties. This technical guide provides a comprehensive overview of 3-Methylphenanthrene, including its fundamental physicochemical properties, detailed synthesis and analytical protocols, and its interaction with biological systems, with a focus on the Aryl hydrocarbon receptor (AhR) signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A summary of the key identifiers and molecular properties of 3-Methylphenanthrene is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 832-71-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₂ | [1][2][4][5] |

| Molecular Weight | 192.26 g/mol | [1][2][4][5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 63-65 °C | |

| Boiling Point | 358.9 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as benzene and toluene. Insoluble in water. |

Synthesis of 3-Methylphenanthrene

The Haworth synthesis is a classical and widely adopted method for the preparation of phenanthrene and its derivatives, including 3-Methylphenanthrene. This multi-step process involves the construction of the phenanthrene ring system from naphthalene and succinic anhydride.

Experimental Protocol: Haworth Synthesis of 3-Methylphenanthrene

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Clemmensen reduction reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl)

-

Anhydrous stannic chloride (SnCl₄)

-

Toluene (solvent)

-

Palladium on charcoal (Pd/C) catalyst

Procedure:

-

Friedel-Crafts Acylation:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve naphthalene in nitrobenzene.

-

Slowly add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.

-

Add a solution of succinic anhydride in nitrobenzene dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to 60 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain β-(1-naphthoyl)propionic acid.

-

-

Clemmensen Reduction:

-

Reflux the β-(1-naphthoyl)propionic acid with amalgamated zinc and concentrated hydrochloric acid for 8-10 hours.

-

The keto group is reduced to a methylene group, yielding γ-(1-naphthyl)butyric acid.

-

Extract the product with a suitable solvent (e.g., toluene), wash with water, and dry.

-

-

Cyclization:

-

Dissolve the γ-(1-naphthyl)butyric acid in toluene.

-

Add anhydrous stannic chloride dropwise to the stirred solution at room temperature.

-

Stir the mixture for 2-3 hours to effect the intramolecular cyclization, forming 4-keto-1,2,3,4-tetrahydrophenanthrene.

-

Quench the reaction with dilute hydrochloric acid and extract the product.

-

-

Second Clemmensen Reduction:

-

Reduce the keto group of 4-keto-1,2,3,4-tetrahydrophenanthrene using Clemmensen reduction as described in step 2 to yield 1,2,3,4-tetrahydrophenanthrene.

-

-

Aromatization:

-

Heat the 1,2,3,4-tetrahydrophenanthrene with a palladium on charcoal catalyst (10% Pd) at 250-300 °C.

-

This dehydrogenation step results in the formation of phenanthrene. To obtain 3-Methylphenanthrene, a methyl-substituted naphthalene or an appropriate intermediate would be used in the initial steps. For the synthesis of 3-Methylphenanthrene specifically, one would start with a methyl-substituted naphthalene or introduce the methyl group at a later stage via a suitable reaction, though the classical Haworth synthesis typically starts with naphthalene.

-

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may need to be optimized for the specific synthesis of 3-Methylphenanthrene.

Biological Activity and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

3-Methylphenanthrene, like other PAHs, can exert biological effects through interaction with the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway is a key event in the toxicological and potential carcinogenic effects of many PAHs. Studies have suggested that methylated phenanthrenes can be more potent activators of the human AhR than the parent compound, phenanthrene.

The AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 3-Methylphenanthrene, to the cytosolic AhR complex. This complex also contains heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1), which are involved in the metabolism of xenobiotics.

Experimental Protocol: AhR Activation Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of the AhR by 3-Methylphenanthrene.

Materials:

-

Hepa-1c1c7 cells (or other suitable cell line expressing AhR)

-

pGudLuc1.1 plasmid (containing a luciferase reporter gene under the control of XREs)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-Methylphenanthrene

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture Hepa-1c1c7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

After 24 hours, transfect the cells with the pGudLuc1.1 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Methylphenanthrene and TCDD in DMSO.

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration in the wells should be kept below 0.1%.

-

After 24 hours of transfection, replace the medium with the medium containing the different concentrations of 3-Methylphenanthrene, TCDD (positive control), or DMSO (vehicle control).

-

-

Luciferase Assay:

-

Incubate the cells for another 24 hours.

-

Remove the medium and lyse the cells using a lysis buffer.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration in each well.

-

Express the results as fold induction over the vehicle control.

-

Generate a dose-response curve and determine the EC₅₀ value for 3-Methylphenanthrene.

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of 3-Methylphenanthrene in various matrices.

Experimental Protocol: GC-MS Analysis of 3-Methylphenanthrene

Instrumentation:

-

Gas chromatograph (GC) equipped with a mass selective detector (MSD)

-

Capillary column suitable for PAH analysis (e.g., HP-5ms, DB-5ms)

-

Autosampler

Materials:

-

3-Methylphenanthrene standard

-

Internal standard (e.g., deuterated phenanthrene)

-

Organic solvent (e.g., hexane, dichloromethane)

Procedure:

-

Sample Preparation:

-

For environmental or biological samples, an extraction and clean-up step is necessary. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or Soxhlet extraction.

-

Prepare a calibration curve by making serial dilutions of the 3-Methylphenanthrene standard in the chosen solvent.

-

Spike the samples and calibration standards with a known amount of the internal standard.

-

-

GC-MS Conditions:

-

Injector: Splitless mode, 280 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD: Electron ionization (EI) mode at 70 eV.

-

Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. For 3-Methylphenanthrene, the molecular ion (m/z 192) and other characteristic fragment ions would be monitored.

-

-

Data Analysis:

-

Identify 3-Methylphenanthrene in the sample chromatograms by comparing its retention time and mass spectrum with those of the standard.

-

Quantify the concentration of 3-Methylphenanthrene by using the calibration curve, based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Conclusion

This technical guide has provided a detailed overview of 3-Methylphenanthrene, covering its fundamental properties, synthesis, biological interactions, and analytical methodologies. The provided experimental protocols and workflow diagrams are intended to equip researchers and scientists with the necessary information to work with this compound effectively and safely. A thorough understanding of the synthesis, handling, and biological effects of 3-Methylphenanthrene is crucial for advancing research in toxicology, environmental science, and the development of new therapeutic agents.

References

- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 5. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylphenanthrene: A Comprehensive Technical Guide to its Role as a Petrogenic Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that serves as a crucial biomarker for identifying the origin of organic matter, particularly in distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources.[1][2] Its presence and relative abundance, along with other alkylated PAHs, provide valuable insights in environmental forensics, oil spill identification, and geochemical exploration.[3][4] Petrogenic sources are characterized by a higher abundance of alkylated PAHs, including 3-methylphenanthrene, compared to their parent compounds, while pyrogenic PAHs are dominated by the unsubstituted parent compounds.[2] This guide provides an in-depth technical overview of 3-methylphenanthrene as a petrogenic biomarker, summarizing key quantitative data, detailing experimental protocols, and visualizing analytical workflows.

Quantitative Data: Diagnostic Ratios and Maturity Indices

The utility of 3-methylphenanthrene as a petrogenic biomarker is often realized through its inclusion in various diagnostic ratios and maturity indices. These calculated values help to normalize data and provide more robust indicators of source and thermal maturity.

| Parameter | Ratio Calculation | Petrogenic Indication | Source(s) |

| Methylphenanthrene Index (MPI-1) | 1.5 x (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP) | Varies with maturity; used to assess thermal maturity of source rocks and oils.[5][6] | [5][6] |

| Methylphenanthrene Ratio (MPR) | 2-MP / 1-MP | Higher ratios can indicate higher thermal maturity.[5] | [5] |

| (3-MP + 2-MP) / (9-MP + 1-MP) | (3-Methylphenanthrene + 2-Methylphenanthrene) / (9-Methylphenanthrene + 1-Methylphenanthrene) | Thermally more stable isomers (3-MP and 2-MP) are more abundant in refined products.[4] | [4] |

| Methylphenanthrene to Phenanthrene (MP/P) Ratio | (Sum of Methylphenanthrene isomers) / Phenanthrene | Ratios > 2 often suggest petrogenic sources, while ratios ≤ 2 can indicate combustion of fossil fuels.[7] | [7] |

MP = Methylphenanthrene

Experimental Protocols

The accurate quantification of 3-methylphenanthrene and related PAHs is critical for its application as a biomarker. The most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Sediment Samples

This protocol is adapted from established methods for PAH analysis in sediment.[8][9][10]

-

Sample Collection and Storage : Collect sediment samples using a grab or core sampler and store in pre-cleaned glass jars with Teflon-lined lids. Transport on ice and store at -20°C until analysis to minimize degradation.[8]

-

Homogenization and Drying : Thaw and homogenize the sediment sample. A subsample should be taken to determine the dry weight by drying at 105°C. The main sample can be freeze-dried or air-dried.[8]

-

Extraction :

-

Soxhlet Extraction : A known mass of dried sediment is extracted with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.

-

Ultrasonic Extraction (Sonication) : A faster alternative where a known amount of dried sediment is placed in a beaker with the extraction solvent and subjected to ultrasonic treatment for approximately 15 minutes.[8][9]

-

Accelerated Solvent Extraction (ASE) : An automated technique using high temperature and pressure to extract PAHs in minutes with reduced solvent consumption.[11]

-

-

Surrogate Spiking : Prior to extraction, spike the sample with a known amount of a surrogate standard solution (e.g., deuterated PAHs like phenanthrene-d10) to monitor extraction efficiency.[8][9]

-

Cleanup : The extract is concentrated and subjected to cleanup procedures to remove interfering compounds. This may involve:

-

Silica Gel Chromatography : To separate aliphatic and aromatic fractions.

-

Gel Permeation Chromatography (GPC) : To remove high molecular weight interferences like lipids.[8]

-

-

Concentration and Internal Standard Addition : The cleaned extract is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard (e.g., chrysene-d12) is added just before instrumental analysis for quantification.[8]

Sample Preparation: Oil Samples

This protocol is based on methods for analyzing PAHs in crude and heavy fuel oils.[3]

-

Sample Dissolution : Dissolve a known amount of the oil sample (e.g., 0.15 g) in a solvent mixture, such as n-hexane and dichloromethane (1:1, v/v).[3]

-

Water Removal : Add anhydrous sodium sulfate to remove any water.[3]

-

Centrifugation : Vortex the mixture and centrifuge to separate the organic phase.[3]

-

Silica Gel Cleanup : Transfer an aliquot of the supernatant to a vial containing activated silica gel to remove polar compounds.[3]

-

Final Preparation : An aliquot of the cleaned extract is taken for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS conditions for the analysis of 3-methylphenanthrene and other PAHs.[11][12][13]

-

Gas Chromatograph (GC) : Equipped with a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[8]

-

Injection : Splitless injection is commonly used to enhance sensitivity for trace analysis.

-

Oven Temperature Program : A programmed temperature ramp is used to separate the PAHs, for example: start at 60°C, hold for 2 minutes, ramp at 25°C/min to 160°C, then ramp at 6°C/min to 300°C and hold for 8 minutes.[11]

-

Mass Spectrometer (MS) : Operated in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring the characteristic ions of the target analytes. For methylphenanthrenes, the molecular ion (m/z 192) is typically monitored.[12]

Visualizations

Logical Workflow for Petrogenic Source Identification

The following diagram illustrates the decision-making process for identifying the source of PAH contamination using diagnostic ratios involving methylphenanthrenes.

Caption: Logical workflow for identifying PAH sources using diagnostic ratios.

Experimental Workflow for Sediment Analysis

This diagram outlines the key steps in the analysis of 3-methylphenanthrene from sediment samples.

Caption: Experimental workflow for the analysis of 3-methylphenanthrene in sediment.

Conclusion

3-Methylphenanthrene, in conjunction with its isomers and parent compound, is an indispensable tool in environmental and geochemical studies for the identification of petrogenic contamination. The diagnostic ratios derived from their relative abundances provide robust indicators of the source and thermal history of organic matter. The successful application of this biomarker relies on rigorous and well-validated analytical protocols, primarily centered around GC-MS. This guide provides a foundational understanding for researchers and professionals engaged in the analysis and interpretation of petrogenic biomarkers. Further research into the toxicological properties and environmental fate of methylated PAHs is warranted to fully comprehend their environmental impact.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.gnest.org [journal.gnest.org]

- 11. gcms.cz [gcms.cz]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tdi-bi.com [tdi-bi.com]

- 14. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

environmental fate and transport of 3-Methylphenanthrene

An In-Depth Technical Guide to the Environmental Fate and Transport of 3-Methylphenanthrene

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring aromatic structure with a methyl group substitution.[1][2] As a component of crude oil and products of incomplete combustion, it is a prevalent environmental contaminant found in various matrices, including air, water, soil, and sediment.[3][4][5] Understanding the is critical for assessing its ecological risk, developing effective remediation strategies, and protecting human health. This technical guide provides a comprehensive overview of the current scientific understanding of 3-Methylphenanthrene's behavior in the environment, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments, its susceptibility to degradation processes, and its potential for bioaccumulation. Key properties for 3-Methylphenanthrene are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂ | [1][6] |

| Molecular Weight | 192.25 g/mol | [1][6] |

| CAS Number | 832-71-3 | [1][6] |

| Melting Point | 63 °C | [7] |

| Boiling Point | 370 °C | [7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.2 | [6] |

| Henry's Law Constant (H) | 2.0 x 10⁻¹ to 3.3 x 10⁻¹ mol/(m³·Pa) | [8] |

Environmental Fate

The "fate" of a contaminant describes the chemical, physical, and biological transformations it undergoes in the environment.[9] For 3-Methylphenanthrene, these processes include biotic and abiotic degradation, which ultimately determine its persistence.

Biotic Degradation (Biodegradation)

Biodegradation is a primary mechanism for the removal of PAHs from the environment, mediated by microorganisms such as bacteria, fungi, and algae.[10][11]

Microbial Degradation: A variety of bacterial species have been shown to degrade phenanthrene and its methylated derivatives. Genera such as Sphingomonas, Mycobacterium, Stenotrophomonas, and Sinorhizobium are known to utilize phenanthrene as a carbon source.[12][13][14] Studies on methylphenanthrene isomers indicate that the position of the methyl group influences the degradation rate.[15] Some research suggests that 3-Methylphenanthrene is slightly more vulnerable to biodegradation than other isomers.[3][16] The degradation susceptibility generally decreases with an increasing degree of alkylation.[3][5]

Degradation Pathways: The bacterial degradation of phenanthrene typically initiates with a dioxygenase enzyme attacking the aromatic rings.[10] For 3-Methylphenanthrene, the degradation is likely to proceed via dioxygenation at the 1,2- or 3,4- positions of the phenanthrene backbone. This is followed by the formation of a cis-dihydrodiol, dehydrogenation to a diol, and subsequent ortho- or meta-ring cleavage.[10][13] The resulting metabolites are further channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. A proposed general pathway for the initial steps of 3-Methylphenanthrene degradation is illustrated below.

Caption: Proposed initial steps in the microbial degradation pathway of 3-Methylphenanthrene.

Abiotic Degradation

Abiotic processes, which do not involve microorganisms, also contribute to the degradation of 3-Methylphenanthrene.

Photodegradation: In the atmosphere and in surface waters, PAHs can be degraded by photolysis, which involves the absorption of light energy leading to chemical transformation.[9] Photocatalytic degradation, often involving semiconductor materials and the generation of reactive oxygen species (ROS), is an effective method for breaking down organic pollutants.[17][18] While specific rates for 3-Methylphenanthrene are not readily available, its chromophoric structure suggests it is susceptible to photodegradation.

Chemical Oxidation: In the atmosphere, 3-Methylphenanthrene can react with hydroxyl radicals (•OH), nitrate radicals (NO₃•), and ozone (O₃). These reactions lead to the formation of oxygenated and nitrated derivatives, which are generally more water-soluble and may be more easily degraded or deposited.

Hydrous Pyrolysis: Under high temperature and pressure in sedimentary environments, a process known as hydrous pyrolysis can lead to the degradation and isomerization of methylphenanthrenes, potentially converting them back to the parent phenanthrene molecule.[19]

Environmental Transport

Transport refers to the movement of contaminants within and between environmental media.[9][20] The high Log K_ow_ and low water solubility of 3-Methylphenanthrene indicate a strong tendency to partition from water into organic phases.

Sorption and Mobility in Soil and Sediment

Once released into the soil or aquatic systems, 3-Methylphenanthrene will preferentially sorb to organic matter and sediment particles.[21][22]

Sorption Mechanisms: Sorption to soil organic matter (SOM) is a key process controlling the mobility and bioavailability of 3-Methylphenanthrene.[22][23] The high organic carbon-water partition coefficient (K_oc_) indicates strong binding. Studies have shown a positive correlation between the sorption of phenanthrene and the aliphatic carbon content of SOM, suggesting that amorphous polymethylene carbon is a significant sorbent phase.[21] Sorption isotherms for phenanthrenes are often nonlinear, which can be described by the Freundlich model, indicating that sorption energy varies with concentration.[23][24]

| Parameter | Description | Significance for 3-Methylphenanthrene |

| K_oc_ (Organic Carbon-Water Partition Coefficient) | Ratio of the chemical's concentration in the organic carbon phase of soil/sediment to its concentration in the aqueous phase at equilibrium. | High K_oc_ values indicate strong sorption to soil and sediment, leading to low mobility in groundwater. |

| K_d_ (Soil-Water Partition Coefficient) | Ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase. It is dependent on the fraction of organic carbon (f_oc_) in the soil (K_d_ = K_oc_ x f_oc_). | A direct measure of partitioning in a specific soil; higher K_d_ means less leaching potential.[25] |

Due to its strong sorption, the mobility of 3-Methylphenanthrene in soil is low, and it is not expected to leach significantly into groundwater unless co-transported with colloidal organic matter.

Volatilization and Atmospheric Transport

Volatilization: The tendency of a chemical to move from water or soil to the air is described by its Henry's Law constant.[8][26] 3-Methylphenanthrene has a relatively low Henry's Law constant, suggesting that volatilization from water is not a dominant transport process.[8] However, volatilization from soil surfaces can occur, particularly in warmer and drier conditions.[9]

Atmospheric Transport: Once in the atmosphere, PAHs can be transported over long distances adsorbed to particulate matter. They are removed from the atmosphere via wet deposition (rain and snow) and dry deposition (gravitational settling).

Bioaccumulation

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. Due to its high lipophilicity (high Log K_ow_), 3-Methylphenanthrene has a significant potential to bioaccumulate in the fatty tissues of organisms.[27][28]

Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF): These factors quantify the potential for a chemical to accumulate in an organism from the surrounding environment (water for BCF) or from all sources, including diet (BAF). Studies on related PAHs have shown significant bioaccumulation in aquatic organisms like mussels and plants.[27][29] For instance, in mussels, methylphenanthrene was among the highest detected accumulated PAH compounds.[27]

Key Experimental Protocols

Assessing the environmental fate of 3-Methylphenanthrene requires specific experimental methodologies. A general workflow for such an assessment is outlined below.

Caption: A generalized workflow for assessing the environmental fate and transport of a contaminant.

Biodegradation Assessment in Soil Microcosms

Objective: To determine the rate and extent of 3-Methylphenanthrene biodegradation in a specific soil.

Methodology:

-

Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physical and chemical properties, including pH, organic carbon content, texture, and microbial biomass.

-

Microcosm Setup: Prepare replicate microcosms (e.g., glass jars) with a known mass of soil.

-

Spiking: Spike the soil with a known concentration of 3-Methylphenanthrene, typically dissolved in a carrier solvent that is allowed to evaporate.

-

Incubation: Incubate the microcosms under controlled conditions (temperature, moisture). Include sterile controls (e.g., autoclaved or poisoned with sodium azide) to distinguish between biotic and abiotic degradation.

-

Sampling and Analysis: At specified time intervals, sacrifice replicate microcosms. Extract the remaining 3-Methylphenanthrene and its potential metabolites using an appropriate solvent (e.g., hexane/acetone mixture). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of 3-Methylphenanthrene over time to determine the degradation kinetics and calculate a half-life.

Sorption Measurement via Batch Equilibrium

Objective: To determine the soil-water partition coefficient (K_d_) for 3-Methylphenanthrene.

Methodology:

-

Sorbent and Sorbate Preparation: Use sieved, air-dried soil as the sorbent. Prepare a stock solution of 3-Methylphenanthrene in a background electrolyte solution (e.g., 0.01 M CaCl₂ to maintain ionic strength and flocculate clays).

-

Experiment Setup: In a series of vials (e.g., glass centrifuge tubes), combine a known mass of soil with a range of initial aqueous concentrations of 3-Methylphenanthrene.[21] Include blanks without soil to check for sorption to the vial walls.

-

Equilibration: Agitate the vials on a shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: Carefully remove an aliquot of the supernatant and analyze it for the equilibrium aqueous concentration (C_e) of 3-Methylphenanthrene using High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

Calculation: Calculate the amount of chemical sorbed to the soil (C_s) by the difference between the initial and equilibrium aqueous concentrations. Plot C_s versus C_e to generate a sorption isotherm. The K_d_ can be calculated from the slope of the linear portion of the isotherm.[21]

Summary and Conclusion

3-Methylphenanthrene is a persistent organic pollutant with a strong affinity for organic matter in soil and sediment. Its environmental fate is primarily driven by microbial degradation, although abiotic processes like photodegradation can also contribute to its transformation. Due to its high lipophilicity and strong sorption, its mobility in soil and groundwater is limited, but it possesses a significant potential for bioaccumulation in organisms. The rate of these processes is highly dependent on specific environmental conditions. Further research is needed to fully elucidate the specific metabolites of 3-Methylphenanthrene degradation under various environmental conditions and to develop more accurate predictive models for its long-term fate and ecological impact.

References

- 1. Phenanthrene, 3-methyl- [webbook.nist.gov]

- 2. Phenanthrene, 3-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYLPHENANTHRENE | 832-71-3 [chemicalbook.com]

- 5. Biodegradation influence on alkylphenanthrenes in oils from Bongor Basin, SW Chad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methylphenanthrene | C15H12 | CID 13258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-METHYLPHENANTHRENE price,buy 3-METHYLPHENANTHRENE - chemicalbook [chemicalbook.com]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 12. Isomer-specific biodegradation of methylphenanthrenes by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation pathways of phenanthrene by Sinorhizobium sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 21. departments.agri.huji.ac.il [departments.agri.huji.ac.il]

- 22. Frontiers | Sorption/desorption of phenanthrene and ofloxacin by microbial-derived organic matter-mineral composites [frontiersin.org]

- 23. Sorption of naphthalene and phenanthrene by soil humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Concentration- and time-dependent sorption and desorption behavior of phenanthrene to geosorbents with varying organic matter composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rvaap.org [rvaap.org]

- 26. ready.noaa.gov [ready.noaa.gov]

- 27. researchgate.net [researchgate.net]

- 28. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Toxicological Profile of 3-Methylphenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with a methyl group substitution. As a member of the vast class of PAHs, which are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials, 3-methylphenanthrene is of toxicological interest. Its structural similarity to other well-characterized carcinogenic PAHs, such as 3-methylcholanthrene, necessitates a thorough understanding of its potential adverse health effects. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of 3-methylphenanthrene, with a focus on its mechanism of action, metabolic activation, and various toxicological endpoints. Due to the limited availability of data for 3-methylphenanthrene specifically, information from structurally related compounds, primarily phenanthrene and 3-methylcholanthrene, is included to provide a more complete assessment, with the surrogacy clearly indicated.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic data for 3-methylphenanthrene are scarce, the general principles governing PAHs apply.

-

Absorption: PAHs are readily absorbed through inhalation, ingestion, and dermal contact. The lipophilic nature of 3-methylphenanthrene facilitates its passage across biological membranes.

-

Distribution: Following absorption, PAHs are distributed throughout the body, with a tendency to accumulate in adipose tissue and organs with high lipid content.

-

Metabolism: The metabolic activation of phenanthrenes is a critical determinant of their toxicity. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates.[1] The metabolism of phenanthrene, the parent compound, proceeds through the formation of arene oxides, which can then be converted to dihydrodiols by epoxide hydrolase.[2] Further oxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are capable of forming covalent adducts with DNA.[1][3] The presence of a methyl group on the phenanthrene ring, as in 3-methylphenanthrene, can influence the regioselectivity of metabolism and potentially enhance the formation of carcinogenic metabolites.

-

Excretion: Metabolites of PAHs are typically conjugated with glutathione, sulfate, or glucuronic acid to increase their water solubility and facilitate their excretion in urine and feces.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AHR) Pathway

A central mechanism underlying the toxicity of many PAHs, including 3-methylphenanthrene, is the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4]

Upon binding to a ligand like 3-methylphenanthrene, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[4] This leads to the induction of a battery of genes, most notably those encoding for drug-metabolizing enzymes such as CYP1A1, CYP1A2, and CYP1B1.[4] While this induction is a mechanism for detoxification, it can also lead to the metabolic activation of PAHs into more toxic and carcinogenic metabolites. Studies have shown that methylated phenanthrenes, including 3-methylphenanthrene, are more potent activators of the human AHR than the parent compound phenanthrene.[4]

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data (Surrogate)

| Compound | Test Species | Route | LD50 |

| Phenanthrene | Rat | Oral | 700 mg/kg |

Chronic Toxicity

No specific chronic toxicity studies, and therefore no established No Observed Adverse Effect Level (NOAEL), were found for 3-methylphenanthrene. Chronic exposure to PAHs is generally associated with a range of systemic effects, including impacts on the liver, immune system, and reproductive system.

Genotoxicity

The genotoxic potential of PAHs is closely linked to their metabolic activation to diol epoxides that can form DNA adducts. While specific mutagenicity data for 3-methylphenanthrene is limited, studies on related compounds provide insights. The parent compound, phenanthrene, is generally considered non-mutagenic in the Ames test. However, the addition of a methyl group can significantly alter the electronic properties and metabolic profile of the molecule, potentially leading to the formation of mutagenic metabolites. For instance, 3-methylcholanthrene is a known mutagen.

Table 2: Genotoxicity Data (Surrogate)

| Compound | Test System | Metabolic Activation | Result |

| Phenanthrene | Ames Test (Salmonella typhimurium) | With & Without | Negative |

| 3-Methylcholanthrene | Ames Test (Salmonella typhimurium) | With | Positive |

Carcinogenicity

There are no specific carcinogenicity bioassays for 3-methylphenanthrene. However, its structural analogue, 3-methylcholanthrene, is a potent carcinogen in animal models, inducing tumors at various sites including the skin, lung, and mammary gland. The carcinogenic activity of 3-methylcholanthrene is attributed to its metabolic activation to reactive diol epoxides that bind to DNA, leading to mutations in critical genes. Given the structural similarities and the role of the methyl group in directing metabolism, it is plausible that 3-methylphenanthrene may also possess carcinogenic properties.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of 3-methylphenanthrene are not available. Studies on the parent compound, phenanthrene, have shown some evidence of developmental effects in aquatic organisms. Exposure to complex mixtures of PAHs has been associated with adverse reproductive outcomes in humans and experimental animals.

Immunotoxicity

The immunotoxic effects of 3-methylphenanthrene have not been specifically investigated. However, many PAHs are known to be immunotoxic, primarily through the activation of the AHR, which plays a crucial role in regulating immune responses. AHR activation can lead to immunosuppression, altering the function of various immune cells, including T-cells, B-cells, and natural killer cells.

Experimental Protocols

Detailed experimental protocols for assessing the toxicological endpoints of 3-methylphenanthrene can be based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Bacterial Reverse Mutation Test (OECD 471)

This test is used to assess the mutagenic potential of a substance.

Methodology:

-

Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test substance is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mix. This mixture is then plated on a minimal glucose agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.[5][6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects genotoxic damage at the chromosomal level.

Methodology:

-

Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

-

Treatment: Expose cell cultures to at least three concentrations of 3-methylphenanthrene, with and without metabolic activation (S9 mix), for a short (3-6 hours) and long (18-24 hours) duration.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[7][8][9]

AHR Activation Assay

This assay determines the potential of a compound to activate the AHR signaling pathway.

Methodology:

-

Cell Line: Utilize a cell line, such as human hepatoma (HepG2) cells, that has been stably transfected with a reporter plasmid containing multiple XREs upstream of a reporter gene (e.g., luciferase).[3]

-

Treatment: Plate the cells and treat them with a range of concentrations of 3-methylphenanthrene.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Analysis: A dose-dependent increase in reporter gene activity indicates AHR activation.[4][10]

Conclusion

The toxicological profile of 3-methylphenanthrene is not yet fully characterized. However, based on its structural similarity to other methylated PAHs and its demonstrated ability to activate the AHR, it is reasonable to presume that this compound may pose a health risk. The primary mechanism of toxicity is likely mediated through AHR activation, leading to the induction of metabolic enzymes that can convert 3-methylphenanthrene into reactive, genotoxic metabolites. While direct evidence is lacking, the potential for carcinogenicity, genotoxicity, and other systemic toxicities cannot be dismissed. Further research, including quantitative toxicity studies and comprehensive carcinogenicity bioassays, is crucial to fully elucidate the toxicological profile of 3-methylphenanthrene and to accurately assess its risk to human health. The experimental protocols outlined in this guide, based on established OECD guidelines, provide a framework for conducting such necessary investigations.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. puracyp.com [puracyp.com]

- 4. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. biosafe.fi [biosafe.fi]

- 6. The bacterial reverse mutation test | RE-Place [re-place.be]

- 7. oecd.org [oecd.org]

- 8. x-cellr8.com [x-cellr8.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. benchchem.com [benchchem.com]

Microbial Degradation Pathways of 3-Methylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of 3-methylphenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH). The document outlines the key microorganisms, enzymatic pathways, and metabolic intermediates involved in its biodegradation. It also presents quantitative data on degradation efficiency, detailed experimental protocols for studying this process, and visualizations of the metabolic pathways.

Introduction

3-Methylphenanthrene is a component of crude oil and its refined products, and it is released into the environment through various anthropogenic activities. Due to its hydrophobic nature and potential toxicity, understanding its environmental fate and the mechanisms of its biological degradation is of significant interest. Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. A variety of bacteria, including species of Mycobacterium, Sphingomonas, Pseudomonas, Arthrobacter, Acidovorax, and Brevibacterium, have been shown to degrade phenanthrene and its alkylated derivatives.[1][2][3][4][5][6] The presence of a methyl group on the phenanthrene ring influences the degradation pathway and rate.

Microbial Degradation Pathways of 3-Methylphenanthrene

The microbial degradation of 3-methylphenanthrene is initiated by an attack on the aromatic ring system by oxygenase enzymes. The specific pathway can vary depending on the microbial species and environmental conditions. Based on the degradation of phenanthrene and studies on methylphenanthrenes, two primary putative pathways are proposed for 3-methylphenanthrene: one involving initial dioxygenation on the C-1,2 or C-3,4 positions of the non-methylated rings, and another involving attack on the methylated ring.

Initial Dioxygenase Attack

The degradation is typically initiated by a multi-component enzyme system called ring-hydroxylating dioxygenase (RHD).[7][8] This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. For 3-methylphenanthrene, the initial attack can occur at different positions on the aromatic rings. Quantum chemical calculations suggest that hydroxylation is most favorable at the C-9 and C-10 positions.[9]

Putative Degradation Pathway via Phthalic Acid

One of the major routes for phenanthrene degradation proceeds through the formation of phthalic acid.[10][11] A similar pathway is proposed for 3-methylphenanthrene.

Caption: Putative phthalate pathway for 3-methylphenanthrene degradation.

Putative Degradation Pathway via Salicylic Acid

An alternative pathway for phenanthrene degradation involves the formation of salicylic acid.[4][10] The degradation of 3-methylphenanthrene may also proceed through a similar route, potentially forming 3-methylsalicylic acid as a key intermediate.[12]

Caption: Putative salicylate pathway for 3-methylphenanthrene degradation.

Quantitative Data on Degradation

Quantitative data on the microbial degradation of 3-methylphenanthrene is limited. However, studies on phenanthrene provide valuable insights into the factors influencing degradation rates. The degradation efficiency is affected by environmental parameters such as pH, temperature, and substrate concentration.

| Microorganism | Substrate | Initial Concentration (mg/L) | Temperature (°C) | pH | Degradation Efficiency (%) | Time (days) | Reference |

| Mycobacterium sp. TJFP1 | Phenanthrene | 100 | 37 | 9.0 | 100 | 4.4 | [11] |

| Pseudomonas aeruginosa NG4 | Phenanthrene | 100 | 30 | 7.0 | >90 | 7 | |

| Sphingobium yanoikuyae SJTF8 | Phenanthrene | 500 | 30 | 7.0 | >98 | 4 | [5] |

| Green Algae | 1-Methylphenanthrene | Not specified | Not specified | Not specified | 99.8 | 7 | [9][13] |

| Green Algae | 3,6-Dimethylphenanthrene | Not specified | Not specified | Not specified | 75.6 | 7 | [9][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the microbial degradation of 3-methylphenanthrene.

Enrichment and Isolation of 3-Methylphenanthrene Degrading Microorganisms

Caption: Workflow for enrichment and isolation of degrading bacteria.

Protocol:

-

Sample Collection: Collect soil or sediment samples from a site contaminated with PAHs.

-

Enrichment Culture: Inoculate 1 g of the sample into a flask containing 100 mL of mineral salts medium (MSM) supplemented with 3-methylphenanthrene (e.g., 50 mg/L) as the sole carbon source. Incubate at a suitable temperature (e.g., 30°C) with shaking.

-

Subculturing: After a period of incubation (e.g., 7 days), transfer an aliquot of the enrichment culture to fresh MSM with 3-methylphenanthrene. Repeat this step several times to enrich for potent degraders.

-

Isolation: Perform serial dilutions of the final enrichment culture and plate onto solid MSM plates coated with a layer of 3-methylphenanthrene.

-

Pure Culture: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

-

Identification: Identify the isolated strains through morphological, biochemical, and molecular methods, such as 16S rRNA gene sequencing.[14]

Analysis of Degradation and Metabolite Identification

Caption: Workflow for metabolite analysis using GC-MS.

Protocol:

-

Culturing: Grow the isolated microbial strain in liquid MSM containing 3-methylphenanthrene.

-

Sampling: Collect culture samples at different time intervals.

-

Extraction: Extract the residual 3-methylphenanthrene and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).[15]

-

Concentration and Derivatization: Concentrate the organic extract and, if necessary, derivatize the metabolites (e.g., silylation) to improve their volatility for gas chromatography.

-

GC-MS Analysis: Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS).[12][16][17]

-

Metabolite Identification: Identify the metabolites by comparing their mass spectra with those in spectral libraries (e.g., NIST) and with authentic standards if available.

Key Enzymes in Degradation

The biodegradation of 3-methylphenanthrene is catalyzed by a series of enzymes.

-

Ring-Hydroxylating Dioxygenases (RHDs): These multi-component enzymes initiate the degradation by adding two hydroxyl groups to the aromatic ring.[7][8] They typically consist of a terminal oxygenase, a ferredoxin, and a reductase.

-

cis-Dihydrodiol Dehydrogenases: These enzymes convert the cis-dihydrodiol intermediates to the corresponding dihydroxylated aromatic compounds.

-

Ring-Cleavage Dioxygenases: These enzymes cleave the dihydroxylated aromatic ring, either through an ortho- or meta-cleavage mechanism.

-

Monooxygenases: In some cases, particularly in fungi, cytochrome P450 monooxygenases can initiate the attack on the PAH ring.[18][19]

Conclusion

The microbial degradation of 3-methylphenanthrene is a complex process involving multiple enzymatic steps and metabolic pathways. While the complete degradation pathway has not been fully elucidated, current research suggests that it likely proceeds through initial dioxygenation to form dihydrodiols, followed by ring cleavage to produce intermediates such as methyl-phthalic acid or methyl-salicylic acid, which are then funneled into central metabolic pathways like the TCA cycle. Further research is needed to isolate and characterize the specific enzymes involved and to determine the complete sequence of metabolic intermediates. This knowledge will be crucial for developing effective bioremediation strategies for environments contaminated with methylated PAHs.

References

- 1. Isomer-specific biodegradation of methylphenanthrenes by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. mdpi.com [mdpi.com]

- 6. Biodegradation of polycyclic aromatic hydrocarbons by Sphingomonas strains isolated from the terrestrial subsurface (Journal Article) | OSTI.GOV [osti.gov]

- 7. Aromatic-ring-hydroxylating dioxygenases - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular characterization of a phenanthrene degradation pathway in Mycobacterium vanbaalenii PYR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantum chemical calculation to elucidate the biodegradation pathway of methylphenanthrene by green microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of Soil Bacteria Adapted To Degrade Humic Acid-Sorbed Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Methylphenanthrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with a methyl group substitution. As with many PAHs, its nonpolar and lipophilic nature dictates its solubility characteristics, making it generally more soluble in organic solvents than in water.[1] Understanding the solubility of 3-methylphenanthrene is crucial for a variety of applications, including environmental analysis, toxicological studies, and in the synthesis of more complex molecules in drug discovery and materials science.

This technical guide provides an overview of the solubility of 3-methylphenanthrene, including qualitative solubility information for related compounds and a detailed experimental protocol for determining its solubility in various organic solvents. Due to a notable lack of specific quantitative solubility data for 3-methylphenanthrene in publicly available literature, this guide also presents data for the parent compound, phenanthrene, to provide a relevant baseline for researchers.

Qualitative Solubility of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons are generally nonpolar and lipophilic. Their solubility in water is typically low and decreases as the molecular weight of the PAH increases.[1] Conversely, their solubility in organic solvents is significantly higher, particularly in nonpolar or aromatic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative data on the solubility of 3-methylphenanthrene in a range of common organic solvents. To provide a useful reference for researchers, the following table summarizes the solubility of the parent compound, phenanthrene, in various organic solvents. It is important to note that the methyl group in 3-methylphenanthrene may slightly alter its solubility compared to phenanthrene.

Table 1: Solubility of Phenanthrene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 mL) |

| 95% Ethanol (cold) | Ambient | 1.67 |

| 95% Ethanol (boiling) | 78 | 10.0 |

| Absolute Ethanol | Ambient | 4.0 |

| Benzene | Ambient | 50.0 |

| Carbon Tetrachloride | Ambient | 41.7 |

| Toluene | Ambient | 41.7 |

| Carbon Disulfide | Ambient | 100.0 |

| Anhydrous Ether | Ambient | 30.3 |

| Glacial Acetic Acid | Ambient | Soluble |

| Acetone | Ambient | Soluble |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~30 mg/mL[2] |

| Dimethylformamide (DMF) | Ambient | ~30 mg/mL[2] |

Note: Data compiled from various sources.[3] "Soluble" indicates that the substance dissolves readily, but specific quantitative data was not provided in the source.

Experimental Protocol for Determining the Solubility of 3-Methylphenanthrene

The following is a detailed methodology for the experimental determination of the solubility of 3-methylphenanthrene in an organic solvent of interest. This protocol is based on the widely used gravimetric method.

Objective: To determine the saturation solubility of 3-methylphenanthrene in a selected organic solvent at a specific temperature.

Materials:

-

3-Methylphenanthrene (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Filter paper or syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-methylphenanthrene to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.

-

Filter the collected supernatant through a chemically compatible filter to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without causing the 3-methylphenanthrene to sublime or decompose.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-methylphenanthrene is the final constant weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 3-methylphenanthrene solubility.

Caption: Experimental workflow for determining the solubility of 3-methylphenanthrene.

Logical Relationship of Solubility Determination

The following diagram illustrates the logical relationship between the experimental steps and the final solubility determination.

Caption: Logical flow of the solubility determination process.

Conclusion

References

3-Methylphenanthrene in Crude Oil and Petroleum Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylphenanthrene (3-MP), a significant polycyclic aromatic hydrocarbon (PAH) present in crude oil and petroleum products. The document elucidates the geochemical importance of 3-MP as a molecular marker for assessing the thermal maturity and depositional environment of source rocks. It details the analytical methodologies for the precise quantification of 3-MP, with a focus on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological implications of 3-MP, particularly its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, a critical consideration for toxicology and drug development. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are illustrated with detailed diagrams.

Introduction

3-Methylphenanthrene is a tricyclic aromatic hydrocarbon and a member of the alkylated polycyclic aromatic hydrocarbon (APAH) family.[1] These compounds are naturally occurring components of crude oil and are also found in various petroleum products.[1] The distribution and relative abundance of methylphenanthrene isomers, including 3-Methylphenanthrene, provide valuable information for petroleum exploration and environmental forensics.[2][3] From a toxicological perspective, methylated PAHs are of increasing interest due to their potential to interact with biological systems, including the activation of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity.[1]

Geochemical Significance

The relative distribution of methylphenanthrene isomers is a widely used tool in organic geochemistry to determine the thermal maturity of crude oils and source rocks.[2][4] As organic matter in source rocks matures with increasing temperature and pressure, the relative abundance of different methylphenanthrene isomers changes in a predictable manner.[2]

The Methylphenanthrene Index (MPI-1) is a commonly used parameter calculated from the peak areas of phenanthrene and its methyl isomers in a gas chromatogram.[2] The thermodynamically more stable β-type isomers (2-MP and 3-MP) are favored over the less stable α-type isomers (1-MP and 9-MP) with increasing maturity.[3]

Table 1: Geochemical Parameters Based on Methylphenanthrene Isomers

| Parameter | Formula | Geochemical Interpretation |

| Methylphenanthrene Index 1 (MPI-1) | 1.5 x ([2-MP] + [3-MP]) / ([Phenanthrene] + [1-MP] + [9-MP]) | Increases with thermal maturity.[2] |

| Methylphenanthrene Index 3 (MPI-3) | ([2-MP] + [3-MP]) / ([1-MP] + [9-MP]) | Increases with thermal maturity.[5] |

| Methylphenanthrene Ratio (MPR) | [2-MP] / [1-MP] | Increases with thermal maturity. |

Note: [Compound] denotes the concentration or peak area of the respective compound.

The relative abundance of 3-Methylphenanthrene, along with other isomers, can also provide insights into the depositional environment of the source rock.

Quantitative Analysis

The accurate quantification of 3-Methylphenanthrene in complex matrices like crude oil requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the separation and detection of methylphenanthrene isomers.[6]

Table 2: Typical Concentration Ranges of Methylphenanthrenes in Crude Oils

| Compound | Concentration Range (ppm) | Reference |

| Phenanthrene | 10 - 500 | [3] |

| 1-Methylphenanthrene | 5 - 200 | [3] |

| 2-Methylphenanthrene | 10 - 300 | [3] |

| 3-Methylphenanthrene | 10 - 300 | [3] |

| 9-Methylphenanthrene | 5 - 150 | [3] |

Note: These are general ranges, and actual concentrations can vary significantly depending on the crude oil's origin, maturity, and biodegradation level.

Experimental Protocol: GC-MS Analysis of 3-Methylphenanthrene

This section outlines a typical workflow for the analysis of 3-Methylphenanthrene in crude oil.

3.1.1. Sample Preparation

-

Dilution: Accurately weigh approximately 0.15 g of the crude oil sample into a vial and dilute with 10.0 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.[3]

-

Dehydration: Add approximately 1.00 g of anhydrous sodium sulfate to remove any water.[3]

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.[3]

-

Fractionation (Clean-up):

-